1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Overview
Description
The compound “1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone” is a complex organic molecule that contains several functional groups, including a phenyl group, a propynyl group, a benzimidazole group, and a pyrrolidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group, for instance, is a bicyclic heteroarene, the phenyl group is an aromatic ring, the propynyl group contains a triple bond, and the pyrrolidinone group is a cyclic amide .
Chemical Reactions Analysis
The reactivity of this compound would likely be quite diverse due to the presence of several different functional groups. For instance, the benzimidazole group might undergo electrophilic substitution, the phenyl group might undergo reactions typical of aromatic compounds, the propynyl group might participate in coupling reactions, and the pyrrolidinone group might undergo reactions at the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole group might increase its melting point and boiling point, while the presence of the propynyl group might make it more reactive .
Scientific Research Applications
Synthetic Methodologies
One significant application of related compounds involves the development of novel synthetic methodologies. For instance, hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been synthesized from benzotriazole, showcasing a method for producing substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines in good to excellent yields. These methodologies are crucial for creating complex molecules with potential pharmacological activities (Katritzky et al., 2000).
Pharmacological Applications
Related compounds have been studied for their potential as anticancer agents. Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies suggest that structurally similar compounds could have applications in developing new anticancer drugs (Ghani & Mansour, 2011).
Biological Screening
Another area of application is the biological screening of novel pyrimidine derivatives for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This research highlights the potential of related compounds in discovering new therapeutic agents with various biological activities (Bhat et al., 2014).
Material Science
In material science, the synthesis of low-cost emitters with large Stokes' shifts involves the use of related compounds. These emitters are valuable for developing luminescent materials with applications in lighting and displays (Volpi et al., 2017).
Future Directions
The potential applications of this compound would likely depend on its specific properties. For example, if it has biological activity, it could potentially be developed into a pharmaceutical drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Mechanism of Action
Target of Action
Related compounds such as 1-phenyl-1-propyne have been reported to inhibit dopamine beta-hydroxylase , an enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway.
Mode of Action
It’s worth noting that 1-phenyl-1-propyne, a related compound, inactivates dopamine beta-hydroxylase in a mechanism-based fashion . The inactivation rate is first-order and follows saturation kinetics .
Action Environment
For instance, the related compound 1-phenyl-1-propyne has been reported to inactivate dopamine beta-hydroxylase at pH 5.5 and 25 degrees Celsius .
properties
IUPAC Name |
1-phenyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-12-22-18-11-7-6-10-17(18)21-20(22)15-13-19(24)23(14-15)16-8-4-3-5-9-16/h1,3-11,15H,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYIKOOYOFLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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